2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide
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Overview
Description
The compound identified as “2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The reaction conditions are optimized to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound acts as a reagent that facilitates the formation of amides, carbamates, and ureas by reacting with amines and alcohols . This reaction mechanism is crucial for its applications in organic synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide include:
Carbonyldiimidazole: Known for its use in peptide synthesis and organic reactions.
Phosgene: A related compound used in the synthesis of various chemicals.
Imidazole: A building block in the synthesis of this compound and other related compounds.
Uniqueness
This compound is unique due to its specific structural properties and reactivity. Its ability to facilitate the formation of amides, carbamates, and ureas makes it a valuable reagent in organic synthesis. Additionally, its applications in various scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-8-10-16(11-9-13)23-19(26)14(2)28-21-24-18(15-6-4-3-5-7-15)17(12-22)20(27)25-21/h3-11,14H,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHQGXJIXBCRRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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